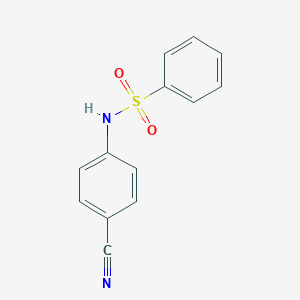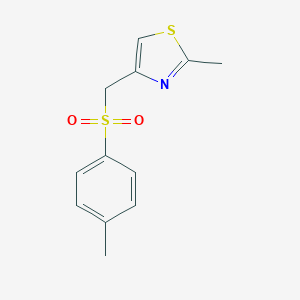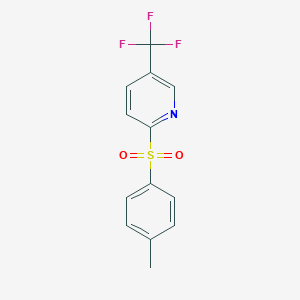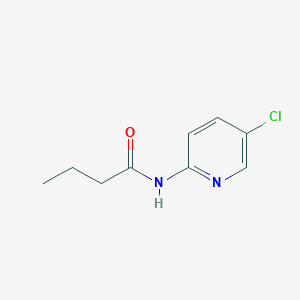
N-(4-cyanophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)benzenesulfonamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1908. It is a white crystalline powder that is soluble in water and has been used as an antibacterial agent for many years. Sulfanilamide works by inhibiting the growth of bacteria, and it has been used to treat a variety of bacterial infections.
作用机制
Sulfanilamide works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. Folic acid is an essential nutrient that bacteria need to grow and multiply. Sulfanilamide blocks the enzyme that is responsible for the synthesis of folic acid, which prevents the bacteria from growing and multiplying.
Biochemical and Physiological Effects
Sulfanilamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. Sulfanilamide has also been shown to have anti-inflammatory properties and has been used to treat inflammatory conditions such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using N-(4-cyanophenyl)benzenesulfonamide in lab experiments is that it is a well-established antibiotic with a known mechanism of action. This makes it a useful tool for investigating the effects of antibiotics on bacterial populations and for studying the development of antibiotic resistance. However, one limitation of using sulfanilamide in lab experiments is that it may not be effective against all bacterial species.
未来方向
There are several future directions for the use of N-(4-cyanophenyl)benzenesulfonamide in scientific research. One area of interest is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Sulfanilamide has also been investigated for its potential use in cancer treatment, as it has been shown to have anti-tumor properties. Additionally, sulfanilamide has been used as a tool to study the effects of antibiotics on the gut microbiome, and future research may investigate the impact of sulfanilamide on the gut microbiome in more detail.
Conclusion
In conclusion, this compound is a well-established antibiotic that has been used in scientific research for many years. It works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. Sulfanilamide has a wide range of biochemical and physiological effects and has been used to investigate the mechanism of action of antibiotics and to study the effects of antibiotics on bacterial populations. While there are limitations to the use of sulfanilamide in lab experiments, it remains a useful tool for investigating the development of antibiotic resistance and for studying the effects of antibiotics on the gut microbiome.
合成方法
The synthesis of N-(4-cyanophenyl)benzenesulfonamide involves the reaction of sulfanilic acid with cyanogen bromide. The reaction takes place in the presence of a base, such as sodium hydroxide, and produces the desired product. The purity of the product can be increased by recrystallization from a suitable solvent.
科学研究应用
N-(4-cyanophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study bacterial growth and inhibition. It has been used to investigate the mechanism of action of sulfonamide antibiotics and to develop new antibiotics. Sulfanilamide has also been used to study the effects of antibiotics on bacterial populations and to investigate the development of antibiotic resistance.
属性
分子式 |
C13H10N2O2S |
|---|---|
分子量 |
258.3 g/mol |
IUPAC 名称 |
N-(4-cyanophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10N2O2S/c14-10-11-6-8-12(9-7-11)15-18(16,17)13-4-2-1-3-5-13/h1-9,15H |
InChI 键 |
MFGPRXPCLKNJJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
![5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B274542.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)


![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)
